molecular formula C10H7NNa2O6S2 B1619552 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt CAS No. 842-17-1

1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt

Cat. No. B1619552
CAS RN: 842-17-1
M. Wt: 347.3 g/mol
InChI Key: OHWJIXLZUWRMQY-UHFFFAOYSA-L
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Description

“1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt” is a chemical compound that is often used as a reagent in the preparation of pyrimidine derivatives . It is also known as “7-Amino-1,3-naphthalenedisulfonic acid” and its bis-alkali-metal salts are very soluble in water .


Synthesis Analysis

The synthesis of “1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt” involves heating the disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid with excess aqueous ammonia and ammonium bisulfite at 185℃ for 18 hours .


Molecular Structure Analysis

The molecular structure of “1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt” is represented by the empirical formula C10H9NO6S2 . The molecular weight of the compound is 303.3 .


Chemical Reactions Analysis

This compound is used as a fluorescent reagent that reacts with the reducing termini of oligosaccharides to form a Schiff’s base. This base can then be stabilized by reducing it with sodium cyanoborohydride .


Physical And Chemical Properties Analysis

“1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt” is an off-white to beige-green to light brown compound . It is very soluble in water .

Mechanism of Action

Target of Action

The primary target of 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt, also known as 7-Amino-1,3-naphthalenedisulfonic acid disodium salt, is carbohydrates . This compound is used as a fluorescent reagent that reacts with the reducing termini of oligosaccharides .

Mode of Action

The compound interacts with its target, carbohydrates, by reacting with the reducing termini of oligosaccharides to form a Schiff’s base . This Schiff’s base can then be stabilized by reducing it with sodium cyanoborohydride .

Biochemical Pathways

The biochemical pathway involved in this process is the formation of the Schiff’s base between the compound and the reducing termini of oligosaccharides . The downstream effect of this reaction is the creation of a stable complex that can be used for further analysis and study .

Result of Action

The result of the action of 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt is the formation of a fluorescently labeled carbohydrate . This labeled carbohydrate can then be detected and analyzed, providing valuable information about the carbohydrate structure and function .

Action Environment

The action of 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt is influenced by the experimental conditions under which it is used. Factors such as pH, temperature, and the presence of other reagents can all impact the efficacy and stability of this compound. It is soluble in water, which suggests that it is likely to be stable in aqueous environments .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

The compound has potential applications in noninvasive imaging . It can also be used as an anionic chromophore in capillary electrophoresis and as an anionic dopant for the polymerization of pyrrole .

properties

IUPAC Name

disodium;7-aminonaphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.2Na/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWJIXLZUWRMQY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NNa2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86-65-7 (Parent)
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9061205
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

842-17-1
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 7-aminonaphthalene-1,3-disulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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